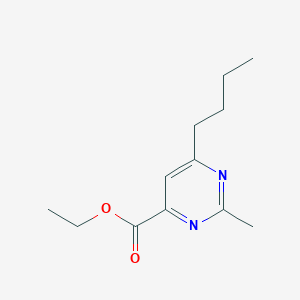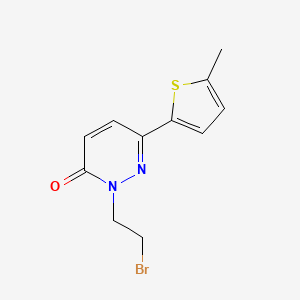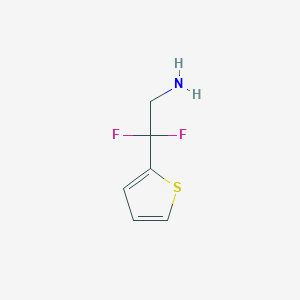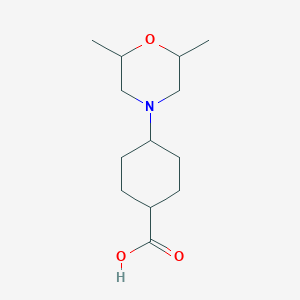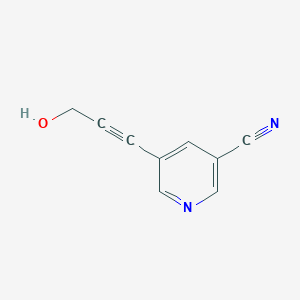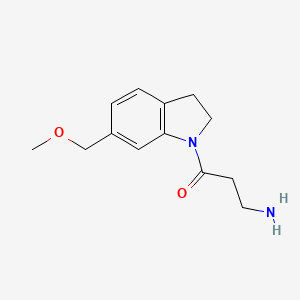
3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one
説明
3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is a chemical compound . It is an indole derivative , a class of compounds that have been found in many important synthetic drug molecules and have shown clinical and biological applications . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular formula of this compound is C13H18N2O2. The indole nucleus in this compound is aromatic in nature, containing a benzenoid nucleus and having 10 π-electrons .科学的研究の応用
Synthesis and Chemical Properties
- Research has developed methods for the synthesis of derivatives related to "3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one", focusing on their potential adrenolytic activities. For instance, Groszek et al. (2010) and others described the synthesis of propanolamine derivatives tested for electrographic, antiarrhythmic, hypotensive, and spasmolytic activity, as well as for α1-, α2- and β1-adrenoceptor binding affinity, highlighting the compound's versatile chemical and pharmacological applications (Groszek et al., 2010).
- Chouhan et al. (2011) developed a mild, eco-friendly method for the synthesis of 3-hydroxy-3-aminomethylindolin-2-one derivatives, showcasing the compound's utility in regiospecific epoxide opening reactions (Chouhan et al., 2011).
Pharmacokinetics and Biological Evaluation
- Walczak (2014) developed a selective and sensitive LC-MS/MS method for the simultaneous determination of new aminopropan-2-ol derivatives with β-adrenolytic activity in rat serum, demonstrating the pharmacokinetics of these compounds following administration. This research underscores the importance of accurate measurement techniques for understanding the behavior of such compounds in biological systems (Walczak, 2014).
Biological Activities and Applications
- The synthesis and evaluation of indole-based chalcones for their role in inducing methuosis, a novel type of nonapoptotic cell death, have been studied, indicating the potential therapeutic applications of indole derivatives in cancer treatment. Robinson et al. (2012) identified compounds capable of triggering methuosis at low micromolar concentrations, suggesting a new avenue for the treatment of resistant cancer types (Robinson et al., 2012).
生化学分析
Cellular Effects
3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of key signaling pathways involved in inflammation and cancer . The compound’s impact on gene expression can lead to changes in the production of proteins that are crucial for cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and alterations in cellular processes. For instance, indole derivatives have been shown to inhibit certain enzymes involved in cancer progression, thereby exerting anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, but their stability can be affected by environmental conditions such as temperature and pH . Long-term exposure to the compound can lead to sustained changes in cellular processes, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies on indole derivatives have shown that there can be a threshold effect, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity may occur. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can influence overall cellular metabolism . The compound’s metabolism can lead to the production of active metabolites that contribute to its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Indole derivatives have been shown to accumulate in specific tissues, which can enhance their therapeutic effects . The localization of the compound within cells can also influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is important for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Indole derivatives have been reported to localize in the nucleus, mitochondria, and other organelles, where they can exert their effects on cellular processes . The specific localization of this compound can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
3-amino-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-9-10-2-3-11-5-7-15(12(11)8-10)13(16)4-6-14/h2-3,8H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKIJNGNHMBWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(CCN2C(=O)CCN)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493036.png)
![methyl 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1493037.png)
![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1493038.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493039.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1493040.png)

